3,5-Dibromobenzene-1,2-diamine

Catalog No.
S574875
CAS No.
1575-38-8
M.F
C6H6Br2N2
M. Wt
265.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromobenzene-1,2-diamine

CAS Number

1575-38-8

Product Name

3,5-Dibromobenzene-1,2-diamine

IUPAC Name

3,5-dibromobenzene-1,2-diamine

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

InChI

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2

InChI Key

BABDSAMUOCWCNS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)N)Br)Br

Synonyms

3,5-DBPD, 3,5-dibromo-1,2-phenylenediamine, 3,5-dibromo-1,2-phenylenediamine dihydrochloride, 3,5-dibromo-o-phenylenediamine

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)Br

Synthesis and Characterization:

3,5-Dibromobenzene-1,2-diamine has been synthesized through various methods, including nitration and subsequent reduction of 3,5-dibromonitrobenzene, and direct amination of 1,2-dibromobenzene. PubChem, CID 101451:

The characterization of this compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications:

Research into the potential applications of 3,5-Dibromobenzene-1,2-diamine is ongoing, with some promising areas including:

  • Organic electronics: This compound's structure suggests potential for use in developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its aromatic rings and amine functionalities. However, further research is needed to determine its specific properties and performance in these applications. Organic Light-Emitting Diodes (OLEDs), Wikipedia: Organic field-effect transistor (OFET), Wikipedia:
  • Pharmaceutical development: Research suggests that 3,5-Dibromobenzene-1,2-diamine might have potential as a building block for the synthesis of novel pharmaceutical compounds. However, further studies are required to understand its biological activity and potential therapeutic effects.

3,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2. It features a benzene ring substituted with two bromine atoms and two amino groups, making it a member of the diamine family. This compound typically appears as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and chloroform, but insoluble in water . Its structure allows it to participate in various

  • Electrophilic Aromatic Substitution: The presence of the amino groups enhances the reactivity of the compound towards electrophiles.
  • Oxidation: The compound can be oxidized to form corresponding quinones.
  • Reduction: It can be reduced to yield 3,5-dibromoaniline.
  • Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles in substitution reactions .

This compound exhibits notable biological activity. It has been identified as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes, which are critical in the inflammatory process. Its role in enzyme inhibition and protein interactions makes it a valuable compound for studying biochemical pathways .

The synthesis of 3,5-Dibromobenzene-1,2-diamine typically involves:

  • Reduction of 3,5-Dibromonitrobenzene: This can be achieved using reducing agents such as iron powder in hydrochloric acid or through catalytic hydrogenation with palladium on carbon.
  • Bromination of 1,2-Diaminobenzene: In industrial settings, this method is often employed followed by purification processes to isolate the desired product.

3,5-Dibromobenzene-1,2-diamine has several applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes and pigments.
  • Biological Research: The compound is utilized for studying enzyme inhibition and protein interactions.
  • Material Science: It is used in producing light-sensitive materials and as a precursor for complex organic molecules .

Several compounds share structural similarities with 3,5-Dibromobenzene-1,2-diamine. Here are some notable examples:

Compound NameKey Features
3,5-DibromoanilineLacks one amino group; different reactivity profile
3,5-Dibromobenzene-1,2-diolContains hydroxyl groups; distinct chemical properties
3,5-Dibromobenzene-1,2-dicarboxylic acidContains carboxylic acid groups; unique applications

Comparison: The uniqueness of 3,5-Dibromobenzene-1,2-diamine lies in its dual functionality due to both amino and bromine groups on the benzene ring. This allows it to participate in a wider range of

Classical Synthetic Routes

Reduction of 3,5-Dibromonitrobenzene Precursors

The reduction of 3,5-dibromonitrobenzene precursors represents one of the most established synthetic approaches for preparing 3,5-dibromobenzene-1,2-diamine . This methodology typically involves the selective reduction of the nitro functional group while preserving the bromine substituents on the aromatic ring [21].

Tin Chloride Reduction Systems

Stannous chloride reduction has emerged as a particularly effective method for converting nitrobenzene derivatives to their corresponding aniline products [22] [23]. The reduction process utilizes tin chloride dihydrate in alcoholic media, typically ethanol or ethyl acetate, under controlled temperature conditions [22]. Aromatic nitro compounds are readily reduced by stannous chloride dihydrate in alcohol or ethyl acetate, or by anhydrous stannous chloride in alcohol [23]. The reaction proceeds under mild conditions, typically at temperatures of 70 degrees Celsius, with complete conversion of starting material achieved within 30 minutes [22].

A typical experimental procedure involves treating the nitro compound with 5 molar equivalents of stannous chloride dihydrate in absolute ethanol under nitrogen atmosphere [22]. The reaction mixture is heated at 70 degrees Celsius until complete disappearance of starting material is observed [22]. The solution is then cooled and neutralized to slightly basic conditions using aqueous sodium bicarbonate before extraction with ethyl acetate [22].

Iron Powder Reduction Methods

The Bechamp reduction, utilizing iron powder and hydrochloric acid, provides an alternative approach for nitro group reduction [25]. This classical method employs iron powder as the reducing agent in the presence of concentrated hydrochloric acid under reflux conditions [25]. The reaction mechanism involves the generation of hydrogen gas from the interaction between iron and acid, which subsequently reduces the nitro functionality [25].

Experimental procedures typically involve heating the nitro compound with iron powder and concentrated hydrochloric acid in ethanol at 60 degrees Celsius [25]. The reaction mixture is refluxed for one hour until the iron powder is mostly dissolved [25]. Following neutralization with diluted sodium hydroxide solution, the product is extracted with ethyl acetate [25].

Catalytic Hydrogenation Approaches

Palladium-catalyzed hydrogenation represents a modern approach to nitro group reduction [26]. The method employs palladium nanoparticles supported on nitrogen-doped carbon foam as catalysts [26]. Under hydrogen pressure of 20 bar and temperatures ranging from 283 to 323 Kelvin, nitrobenzene derivatives can be converted to their corresponding anilines with high selectivity [26].

The catalytic system demonstrates excellent activity with complete conversion of nitrobenzene achieved under optimized conditions [26]. The nitrogen-doped carbon support enhances the dispersion and stability of palladium nanoparticles, leading to improved catalytic performance [26].

Sodium Borohydride-Based Systems

Sodium borohydride in combination with metal halides provides a mild reduction method for nitro compounds [27]. The system employs sodium borohydride with catalytic amounts of antimony trifluoride in wet acetonitrile at room temperature [27]. Reduction reactions are completed within 2 to 30 minutes under these conditions [27].

The mechanism involves the formation of metal boride species that catalyze the decomposition of sodium borohydride, generating hydrogen gas and hydride species that reduce the nitro functionality [27]. This approach offers advantages in terms of mild reaction conditions and short reaction times [27].

Direct Bromination of 1,2-Diaminobenzene

Direct bromination of 1,2-diaminobenzene provides an alternative synthetic route to 3,5-dibromobenzene-1,2-diamine . This approach involves the selective introduction of bromine atoms at the 3 and 5 positions of the benzene ring while preserving the amino functionalities .

Electrophilic Aromatic Substitution Mechanisms

The bromination reaction proceeds through an electrophilic aromatic substitution mechanism . The amino groups on the benzene ring serve as strong activating groups, directing bromine substitution to the ortho and para positions relative to the amino substituents . In the case of 1,2-diaminobenzene, this results in selective bromination at the 3 and 5 positions .

The reaction typically employs bromine or brominating agents such as nitrogen-bromosuccinimide under controlled conditions . Temperature control is essential to prevent over-bromination and to ensure regioselective substitution . The reaction is often conducted in inert solvents to minimize side reactions .

Optimization of Bromination Conditions

Industrial bromination processes have been developed for large-scale production of brominated aromatic compounds [37]. These processes utilize dedicated systems with appropriate storage tanks and piping systems equipped with safety equipment [37]. Liquid and gaseous bromine are used for direct bromination of hydrocarbons to their corresponding bromide compounds [37].

The bromination reactions generate hydrogen bromide as exhaust gases [37]. Modern industrial facilities offer integrated systems where exhaust gases are either separated, purified, and reused as raw materials or converted to gaseous or liquid by-products [37]. This approach enables sustainable and environmentally friendly production from pilot plants to large-volume commercial quantities in both batch and continuous processes [37].

Hydrolysis Approaches for Amine Regeneration

Hydrolysis approaches for amine regeneration involve the cleavage of protective groups or intermediates to reveal the free amine functionalities [4]. These methods are particularly relevant when 3,5-dibromobenzene-1,2-diamine is synthesized through protected intermediates or when regeneration of amines from their salts is required [4].

Acid-Base Swing Regeneration

The electrochemically enhanced amine regeneration process utilizes hydrolysis reactions, generating proton and hydroxide to complete an acid-base swing regeneration cycle [4]. This approach is particularly useful for recovering amines from their protonated forms [4]. The process involves the controlled addition of acid to protonate the amine, followed by base addition to regenerate the free amine [4].

The regeneration system has been demonstrated to achieve complete recovery of amine functionality under ambient temperature conditions [4]. The process is designed to be energy-efficient and suitable for industrial implementation [4].

Protective Group Removal

When 3,5-dibromobenzene-1,2-diamine is synthesized through protected intermediates, hydrolysis approaches can be employed to remove protecting groups [11]. Common protecting groups for amines include sulfonamides, carbamates, and acetamides [11]. The choice of hydrolysis conditions depends on the specific protecting group employed and the stability of other functional groups present in the molecule [11].

Hydrolysis reactions are typically conducted under either acidic or basic conditions, depending on the nature of the protecting group [11]. Temperature and reaction time are optimized to achieve complete deprotection while minimizing side reactions [11].

Modern Synthetic Strategies

Solvent-Free Methodologies

Solvent-free synthetic methodologies have gained prominence in modern organic synthesis due to their environmental benefits and operational simplicity [6] [7]. These approaches eliminate the need for organic solvents, reducing waste generation and improving process efficiency [6].

Mechanochemical Synthesis

Mechanochemical synthesis employs mechanical force to promote chemical reactions in the absence of solvents [6]. Ball-milling techniques have been successfully applied to the synthesis of aromatic compounds [6]. The process is operationally simple, environmentally benign, and affords excellent yields without the need for solvents or external heating [6].

The mechanochemical approach offers several advantages including reduced reaction times, improved selectivity, and elimination of solvent-related waste [6]. The method is particularly suitable for reactions involving solid starting materials [6].

Solid-State Reactions

Solid-state reactions provide another approach for solvent-free synthesis of aromatic compounds [8]. These reactions employ solid catalysts such as zeolites to promote chemical transformations [8]. Hydrogen Y zeolite has been demonstrated as an effective solid acid catalyst for the synthesis of aromatic compounds under solvent-free conditions [8].

The use of solid catalysts offers advantages in terms of catalyst recovery and reuse [8]. The catalyst can be recovered by filtration and reused multiple times without significant loss in catalytic activity [8]. This approach contributes to the sustainability of the synthetic process [8].

Green Chemistry Principles

Solvent-free methodologies align with green chemistry principles by minimizing waste generation and reducing environmental impact [12]. Metal-free and solvent-free synthesis approaches have been developed for various organic transformations [12]. These methods typically operate under mild temperature conditions and avoid the use of hazardous solvents [12].

The environmental benefits of solvent-free synthesis include reduced volatile organic compound emissions, elimination of solvent purification and disposal costs, and simplified product isolation procedures [12].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times and improving yields [9] [13]. This technology utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, leading to enhanced reaction rates [9].

Acceleration of Aromatic Synthesis

Microwave irradiation has been successfully applied to the rapid synthesis of aromatic compounds [9]. The high heating efficiency of microwave energy gives rise to remarkable rate enhancements and dramatic reduction of reaction times [9]. Polymerization and organic synthesis reactions benefit significantly from microwave acceleration [9].

The first successful application of microwave irradiation to condensation polymer synthesis demonstrated the potential of this technology for aromatic compound preparation [9]. Aromatic compounds can be synthesized using commercial domestic microwave ovens with appropriate temperature control systems [9].

Stereoselective Control

Microwave-assisted synthesis can influence the stereochemical outcome of reactions [13]. Under thermal conditions, reactions may proceed in a stereospecific manner, while microwave conditions can lead to stereoselective outcomes with different product distributions [13]. This difference in selectivity provides additional control over product formation [13].

The synthesis of highly functionalized aromatic compounds has been achieved using both thermal and microwave-assisted methods [13]. Microwave conditions often provide clean reactions with high yields and significantly reduced reaction times compared to conventional heating [13].

Process Optimization

Microwave-assisted synthesis allows for rapid optimization of reaction conditions [13]. Parameters such as temperature, time, and reagent concentrations can be quickly screened using microwave heating [13]. This capability accelerates the development of optimized synthetic procedures [13].

The microwave approach enables the exploration of reaction conditions that may not be accessible under conventional heating due to time constraints or thermal decomposition issues [13].

Catalytic Approaches

Catalytic approaches for the synthesis of aromatic diamines have evolved significantly with the development of new catalyst systems and reaction methodologies [11] [17]. These methods offer improved selectivity, efficiency, and environmental compatibility compared to traditional synthetic routes [11].

Palladium-Catalyzed Methods

Palladium-catalyzed reactions provide versatile methods for the synthesis of diamine derivatives [11]. Aerobic oxidative cyclization reactions mediated by palladium catalyst systems have been developed for the stereocontrolled synthesis of 1,2-diamine derivatives [11]. The catalyst system consists of palladium trifluoroacetate and dimethyl sulfoxide in a two-to-one ratio [11].

These reactions proceed at room temperature with molecular oxygen as the sole stoichiometric oxidant [11]. The synthetic utility of these reactions is enhanced by the accessibility of substrates from corresponding allylic and primary amines [11]. The cyclic products are readily converted to the corresponding 1,2-diamines upon treatment with lithium aluminum hydride [11].

Photocatalytic Synthesis

Photocatalytic synthesis offers a novel approach for the preparation of aromatic diamines [17]. Visible light-driven synthesis methods using organic photosensitizers have been developed for the synthesis of 2,3-diamines [17]. The method uses anilines and diisopropylethylamine as starting materials with aldehydes as proton acceptors [17].

The photocatalytic approach operates under mild conditions and avoids the use of metal reagents [17]. The reaction mechanism does not involve imine intermediates, providing a unique pathway for diamine synthesis [17]. Under optimal conditions, yields of up to 90 percent can be achieved [17].

Continuous-Flow Catalysis

Continuous-flow synthesis provides advantages for catalytic processes including improved mass transfer, better temperature control, and enhanced safety [18]. A continuous-flow, two-step, metal-free process has been developed for the synthesis of chiral 1,2-diamino derivatives [18].

The flow approach offers benefits in terms of reaction efficiency and product selectivity [18]. The continuous nature of the process allows for steady-state operation and consistent product quality [18]. The method is particularly attractive for preparative synthesis applications [18].

Scalable Production Methodologies

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for achieving efficient and economical production of 3,5-dibromobenzene-1,2-diamine at industrial scale [29] [30]. Systematic approaches to parameter optimization involve the careful study of temperature, pressure, reaction time, and reagent concentrations [29].

Design of Experiments Approaches

Modern optimization strategies employ design of experiments methodologies to systematically evaluate the effects of multiple variables on reaction outcomes [29] [30]. Factorial design experiments have been successfully applied to optimize reaction parameters for aromatic synthesis [30]. These approaches consider multiple factors simultaneously, including temperature, reagent excess, reaction time, and other process variables [30].

The factorial design method enables the identification of optimal reaction conditions while minimizing the number of required experiments [30]. Response surface methodology can be employed to visualize the effects of each factor on reaction yield and selectivity [29]. Statistical analysis of experimental data provides quantitative models for process optimization [29].

Temperature and Pressure Effects

Temperature optimization is critical for maximizing reaction rates while minimizing side reactions [33] [34]. The Arrhenius equation describes the exponential relationship between reaction rate and temperature [33]. Increased temperature generally leads to higher reaction rates due to increased molecular kinetic energy and collision frequency [33].

Pressure effects are particularly important for gas-phase reactions and can significantly influence reaction kinetics [33] [36]. High-pressure conditions can lower activation energy barriers and increase solubility of gaseous reactants [36]. Pressure reactors enable reactions above reflux temperatures and provide safe access to gaseous chemistry [36].

Solvent Screening and Selection

Solvent selection plays a crucial role in reaction optimization [35]. Machine learning approaches have been developed to accelerate solvent screening processes [35]. These methods can rapidly analyze and predict solvent-solute interactions, optimize recovery yields, and identify optimal solvents for specific transformations [35].

The choice of solvent affects reaction rates, selectivity, and product isolation procedures [35]. Green solvent alternatives are increasingly important for sustainable chemical processes [35]. Solvent-free conditions represent the ultimate goal for environmentally benign synthesis [35].

Reaction Time Studies

Reaction time optimization involves balancing product yield against reaction efficiency and by-product formation [34]. Extended reaction times may lead to increased conversion but can also result in product degradation or increased impurity formation [34]. Time studies reveal the optimal balance between yield and purity [34].

Monitoring reaction progress using analytical techniques such as nuclear magnetic resonance spectroscopy or chromatography enables real-time optimization of reaction conditions [34]. This approach allows for the identification of optimal reaction endpoints [34].

ParameterOptimization RangeImpact on YieldImpact on Selectivity
Temperature50-150°CIncreases with temperatureDecreases at high temperatures
Pressure1-20 barModerate increaseMaintains selectivity
Reaction Time0.5-24 hoursIncreases initially then plateausDecreases with extended time
Solvent PolarityLow to highDepends on substrateCritical for regioselectivity

Industrial Scale-up Considerations

Industrial scale-up of 3,5-dibromobenzene-1,2-diamine synthesis requires careful consideration of process safety, economics, and manufacturing efficiency [42] [38]. Scale-up strategies have evolved significantly with advances in process modeling and equipment design [42].

Process Intensification Strategies

Process intensification involves the development of novel equipment and methods to achieve dramatic improvements in manufacturing efficiency [41] [42]. Continuous flow processes offer advantages over traditional batch operations including improved heat and mass transfer, better process control, and reduced equipment footprint [41].

Flow chemistry enables the coupling of reaction kinetics with continuous equipment characteristics [42]. Modern manufacturers are using simulation to operate flow chemistry optimally on the first run [42]. This approach reduces development time and improves process reliability [42].

Safety Considerations for Bromination Processes

Industrial bromination processes require specialized equipment and safety measures due to the corrosive and toxic nature of bromine [38] [43]. Hazardous side reactions can occur during bromination processes, particularly with certain solvents [38]. Thermal safety analysis is essential for identifying potential hazards [38].

Equipment must be constructed from highly corrosion-resistant materials such as borosilicate glass or glass-lined steel [43]. All measures are taken to avoid bromine leakage, with equipment fulfilling pressure and tightness requirements [43]. Vent systems are equipped with bromine scrubbers for extra safety measures [43].

Economic Optimization

Scale-up economics involve the optimization of raw material costs, energy consumption, and capital equipment requirements [42]. Modern scale-up approaches focus on reducing costs while maintaining product quality [42]. Advanced process control systems enable optimized operation with reduced labor requirements [42].

The selection of appropriate reactor systems depends on the specific chemistry and production requirements [42]. Modular equipment designs allow for flexible manufacturing configurations [42]. Continuous processes often provide economic advantages through improved efficiency and reduced waste generation [42].

Technology Transfer Considerations

Successful scale-up requires effective technology transfer from laboratory to manufacturing scale [42]. This process involves the systematic translation of laboratory procedures to industrial operations [42]. Scale-up simulation software helps predict full-scale performance based on laboratory data [42].

Process understanding around reaction mechanisms and impurity formation is essential for successful scale-up [42]. Deep mechanistic knowledge supports right-first-time operation at manufacturing scale [42]. This approach reduces development costs and accelerates commercialization timelines [42].

Green Chemistry Approaches

Green chemistry principles guide the development of environmentally sustainable synthetic methodologies for 3,5-dibromobenzene-1,2-diamine production [20] [17]. These approaches focus on waste reduction, energy efficiency, and the use of renewable feedstocks [20].

Electrochemical Bromination Methods

Electrochemical bromination represents a green alternative to traditional bromination processes [20] [39]. This approach utilizes cheap sodium bromide as the bromine source for the synthesis of valuable brominated compounds [20]. The electrochemical method avoids the use of hazardous liquid bromine while providing high efficiency and selectivity [20].

Vacancy-rich cobalt oxide catalysts have been developed for efficient electrochemical bromine evolution reactions [20]. The introduction of oxygen vacancies enhances the activity and selectivity of bromine evolution by optimizing bromide intermediate adsorption and desorption [20]. This enables bromination of bioactive molecules and pharmaceuticals at high yields under ambient conditions [20].

Flow electrochemical reactors provide additional advantages for bromination reactions [39]. These systems enable the in situ generation of bromine from hydrobromic acid, minimizing the risk of hazardous reagents [39]. Various alkenes can be converted to their corresponding brominated products in good to excellent yields using flow electrochemical methods [39].

Waste Minimization Strategies

Green chemistry approaches emphasize the minimization of waste generation throughout the synthetic process [20]. Atom economy principles guide the design of synthetic routes that maximize the incorporation of starting materials into final products [20]. By-product recycling and recovery systems reduce overall waste generation [20].

The use of catalytic processes reduces the amount of reagents required and minimizes waste formation [20]. Heterogeneous catalysts can be recovered and reused, further reducing waste and improving process economics [20]. Solvent recycling systems recover and purify solvents for reuse [20].

Energy Efficiency Improvements

Energy-efficient synthetic processes reduce the environmental impact of chemical manufacturing [17] [20]. Photocatalytic synthesis utilizes solar energy or efficient light sources to drive chemical transformations [17]. Visible light-driven synthesis methods operate under mild conditions and avoid the need for high-temperature processing [17].

Process integration strategies combine multiple synthetic steps to reduce overall energy consumption [20]. Heat integration systems recover waste heat for use in other process steps [20]. Continuous processes often provide energy advantages through improved heat transfer and reduced heating/cooling cycles [20].

Renewable Feedstock Utilization

The development of synthetic routes based on renewable feedstocks supports sustainable chemical manufacturing [41]. Bio-derived starting materials can replace petroleum-based feedstocks in certain applications [41]. Process intensification enables the efficient conversion of renewable feedstocks to valuable chemical products [41].

Continuous flow processes are particularly well-suited for the processing of bio-derived materials [41]. These systems provide precise control over reaction conditions and enable the efficient conversion of renewable feedstocks [41]. High space-time yields can be achieved, making the processes economically viable [41].

Green Chemistry MetricTraditional ProcessGreen AlternativeImprovement
Atom Economy45-60%75-90%25-30% increase
Energy Consumption100 MJ/kg60-80 MJ/kg20-40% reduction
Waste Generation5-10 kg/kg product1-3 kg/kg product50-80% reduction
Solvent Usage10-20 L/kg2-5 L/kg60-80% reduction

XLogP3

1.9

Related CAS

85005-68-1 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1575-38-8

Wikipedia

3,5-Dibromo-1,2-benzenediamine

Dates

Last modified: 08-15-2023

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